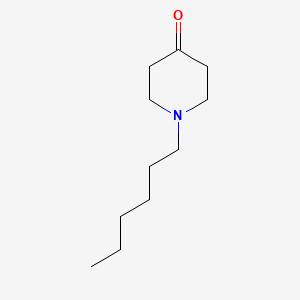

1-Hexylpiperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Modulation of Receptor Signaling

Piperidin-4-ones and their derivatives have been studied for their ability to modulate receptor signaling, particularly in the context of treating metabolic disorders. For instance, the modulation of the Glucagon-Like Peptide-1 Receptor (GLP-1R) signaling by naturally occurring and synthetic flavonoids represents a promising avenue for the treatment of type II diabetes mellitus. This research highlights the potential of certain chemical compounds to selectively augment signaling pathways in a peptide agonist-specific manner, impacting metabolic homeostasis and offering therapeutic benefits in diabetes management (Wootten et al., 2011).

Cardiovascular Biology and Incretin System

Studies have also focused on the cardiovascular implications of incretin-based therapies, including GLP-1 receptor agonists and DPP-4 inhibitors. These therapies, which are primarily used for managing type 2 diabetes, have shown cardioprotective actions in preclinical models of cardiovascular dysfunction. Such findings indicate the broader potential of compounds affecting the incretin system, including piperidin-4-one derivatives, in enhancing cardiovascular health and treating metabolic diseases (Ussher & Drucker, 2012).

Antimicrobial Applications

Research on 3-hydroxypyridin-4-ones, a related class of compounds, demonstrates high affinity for iron(III) and potential application in treating infections caused by resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas strains. This suggests that derivatives of piperidin-4-ones might also hold antimicrobial properties, providing a basis for developing new antibacterial agents (Zhou et al., 2015).

Computer-aided Design for Antibacterial Agents

Further highlighting the scientific applications of piperidin-4-ones, studies utilizing computer-aided design and QSAR methods have proposed novel 3-hydroxypyridin-4-one derivatives with improved antibacterial activity. Such research methodologies underscore the potential of piperidin-4-ones in contributing to the development of novel therapeutic agents, specifically targeting bacterial infections (Sabet et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-Hexylpiperidin-4-one are currently unknown. This compound is structurally similar to other piperidin-4-ones, which have been found to target various proteins and receptors . .

Mode of Action

It’s worth noting that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action .

Biochemical Pathways

The biochemical pathways affected by 1-Hexylpiperidin-4-one are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of 1-Hexylpiperidin-4-one’s action are currently unknown. Similar compounds, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound .

properties

IUPAC Name |

1-hexylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-8-12-9-6-11(13)7-10-12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCXPOFGHXLIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434103 |

Source

|

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexylpiperidin-4-one | |

CAS RN |

71072-22-5 |

Source

|

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)

![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)